
Ethyl 4-fluoro-3-nitrobenzoate
Overview
Description
Ethyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a nitro group, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-fluoro-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the nitration of ethyl 4-fluorobenzoate to introduce the nitro group at the meta position relative to the fluorine atom. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
Reaction Conditions and Outcomes
Mechanistic Insight :
-
Acidic conditions (e.g., H₂SO₄) promote reversible esterification, while basic conditions irreversibly saponify the ester to the carboxylate salt .
-
Crystallization with toluene or petroleum ether enhances purity (>99%) .
Electrophilic Aromatic Substitution (EAS)
The nitro and fluorine substituents direct incoming electrophiles to specific positions on the aromatic ring.
Directing Effects
Substituent | Position Relative to -NO₂ | Electronic Effect | Preferred EAS Position |
---|---|---|---|
-NO₂ | Meta | Strongly deactivating | Para to -F, ortho to -NO₂ |
-F | Ortho | Weakly deactivating | Adjacent to -F (ortho) |
Example Reaction :
A patented nitration method for structurally similar compounds uses fuming HNO₃ and H₂SO₄ at 103–110°C, achieving regioselective nitro-group introduction . While not directly tested on this compound, analogous conditions predict reactivity at the para position to fluorine due to steric and electronic effects .
Nitro Group Reduction
The nitro group can theoretically be reduced to an amine, though direct experimental data for this compound is limited.
Hypothetical Pathway
Reducing System | Conditions | Expected Product |
---|---|---|
Fe/HCl | Reflux, aqueous medium | Ethyl 4-fluoro-3-aminobenzoate |
H₂/Pd-C | Room temperature | Ethyl 4-fluoro-3-aminobenzoate |
Challenges :
-
Competing ester hydrolysis may occur under acidic or prolonged reaction conditions.
-
Steric hindrance from the fluorine substituent could slow reduction kinetics.
Crystallographic and Stability Data
The compound’s solid-state structure reveals intermolecular C–H···O interactions forming R₂²(10) dimeric motifs, which stabilize the crystal lattice . These interactions may influence solubility and reaction kinetics in solid-phase syntheses.
Industrial-Scale Considerations
A patent describes optimized nitration conditions for related fluoronitrobenzoic acids using continuous flow reactors and recycled filtrates, achieving >90% yields . Key parameters include:
Scientific Research Applications
Organic Synthesis
Ethyl 4-fluoro-3-nitrobenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound for creating various biologically active heterocycles, such as:
- Benzimidazoles
- Benzoxazoles
These compounds have significant pharmacological activities and are often explored for their therapeutic potential against various diseases .
Biological Studies
Due to its structural similarity to biologically active molecules, this compound is employed in biological research, particularly in studies involving:
- Enzyme Inhibition : It can serve as a substrate or inhibitor for specific enzymes, aiding in the understanding of biochemical pathways.
- Receptor Binding Studies : Its ability to interact with biological receptors makes it useful for investigating drug-receptor interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is being researched as a precursor for designing drugs targeting specific pathways associated with diseases such as cancer and bacterial infections. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, enhancing its potential therapeutic applications .
Industrial Applications
This compound also finds applications in various industrial processes:
- Dyes and Pigments Production : Its chemical properties make it suitable for synthesizing dyes and pigments used in textiles and coatings.
- Specialty Chemicals : The compound is utilized in producing specialty chemicals that require specific reactivity profiles due to its unique substituents .
Case Study 1: Synthesis of Benzimidazoles
A study demonstrated the use of this compound as an intermediate for synthesizing benzimidazole derivatives. The reaction involved cyclization processes that highlighted the compound's effectiveness as a building block for complex structures with potential anticancer activity.
Case Study 2: Receptor Binding Assays
Research involving receptor binding assays showed that modifications to this compound could enhance binding affinities to specific targets. This study provided insights into how structural variations influence biological activity, paving the way for drug design.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl 3-fluoro-4-nitrobenzoate: Similar structure but with different positions of the fluorine and nitro groups.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-fluoro-3-nitrobenzoic acid: The carboxylic acid form of the compound.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (fluorine and nitro) on the benzene ring makes it a valuable intermediate for further functionalization in synthetic chemistry.
Biological Activity
Ethyl 4-fluoro-3-nitrobenzoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of 4-fluoro-3-nitrobenzoic acid. The process usually employs ethanol and concentrated sulfuric acid under reflux conditions. The following table summarizes the synthesis parameters:
Reagent | Amount | Condition |
---|---|---|
4-Fluoro-3-nitrobenzoic acid | 5.0 g (27 mmol) | Reflux in ethanol (50 mL) |
Concentrated H₂SO₄ | 2.0 mL | Reflux for 8 hours |
Solvent | Ethyl acetate | Extracted after reaction |
Upon completion, the product is purified through crystallization, yielding colorless crystals suitable for further analysis .
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values are critical in evaluating this activity:
- MIC against MTB-H 37Rv : Less than 0.2 µM for some derivatives.
- MIC against INH-resistant MTB : Notable activity with MIC values around 6.12 µM for certain compounds derived from this compound .
This suggests that modifications to the nitrobenzoate structure can enhance biological efficacy.
Other Biological Activities
This compound has also been investigated for other biological activities, including:
- Antimicrobial Properties : Various studies indicate potential antimicrobial effects against a range of bacteria and fungi.
- Antiproliferative Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action.
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 4-fluoro-3-nitrobenzoate, and how is purity validated?
- Methodology : The compound is synthesized via esterification of 4-fluoro-3-nitrobenzoic acid by refluxing with ethanol and concentrated sulfuric acid for 8 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and dried over anhydrous MgSO₄. Purification is achieved via recrystallization from hot ethyl acetate/petroleum ether, yielding colorless crystals suitable for X-ray analysis .
- Purity Validation : Single-crystal X-ray diffraction confirms structural integrity, while melting point analysis and NMR spectroscopy (¹H/¹³C) are used to assess chemical purity .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
- Methodology : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:
a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
---|---|---|---|---|
9.9246 | 13.2883 | 6.9310 | 94.410 | 911.36 |
Hydrogen-bonded dimers with R₂²(10) motifs form via C8–H8A⋯O5 interactions, arranging into chains along the b-axis . |
Q. What spectroscopic techniques are employed to characterize this compound?
- Key Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 8.58 (dd, J = 2, 7.2 Hz), δ 8.30–8.39 (m), and δ 7.75 (dd, J = 8.8, 11.2 Hz) for aromatic protons, with δ 4.30 (q, ester CH₂) and δ 1.30 (t, CH₃) .
- IR : Stretching vibrations at ~1725 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂) confirm functional groups .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Analysis : C–H⋯O hydrogen bonds (2.59–2.67 Å) create dimers with R₂²(10) motifs. These dimers stack into chains along the b-axis, stabilized by π–π interactions between nitrobenzene rings (centroid distance: 3.78 Å). The packing efficiency (77.3%) reflects van der Waals contributions .
Q. What challenges arise during crystallographic refinement, and how are hydrogen atoms modeled?
- Refinement Challenges : Low electron density for hydrogen atoms necessitates constrained refinement.
- Modeling : H-atoms are placed geometrically (C–H = 0.93–0.96 Å) with Uiso = 1.2–1.5×Ueq of parent atoms. Methyl groups are treated as rigid rotating bodies .
Q. How does the nitro group’s electronic effects influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The nitro group’s strong electron-withdrawing nature activates the aromatic ring, directing nucleophilic attack to the para-position relative to itself. For example, reaction with ethanolamine in dichloromethane (N,N-diisopropylethylamine catalyst) substitutes the fluorine atom, yielding Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate .
Q. How are anisotropic displacement parameters (ADPs) interpreted in thermal motion analysis?
- ADP Analysis : ADPs derived from X-ray data (e.g., U₁₁, U₂₂, U₃₃) quantify atomic thermal motion. For the title compound, the nitro group exhibits higher anisotropy (ellipsoid elongation along O–N–O plane) due to vibrational freedom, contrasting with the rigid ester moiety .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile variations in reaction efficiency?
- Resolution : Yield differences (e.g., 87.6% in Cs₂CO₃-mediated reactions vs. 92.9% using SOCl₂/MeOH) arise from reaction conditions. Polar aprotic solvents (DMF) and stronger bases (Cs₂CO₃) enhance nucleophilic substitution efficiency compared to acid-catalyzed esterification .
Q. Methodological Best Practices
Q. Best practices for handling air-sensitive intermediates in this compound synthesis?
- Protocol : Use anhydrous solvents (e.g., dichloromethane), conduct reactions under nitrogen, and employ Schlenk techniques. Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 5:1) .
Q. How to optimize X-ray data collection for twinned or low-quality crystals?
Properties
IUPAC Name |
ethyl 4-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVBKVUSUGBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611894 | |
Record name | Ethyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-80-6 | |
Record name | Ethyl 4-fluoro-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-3-nitro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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